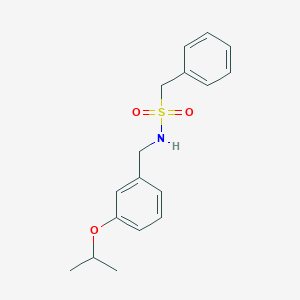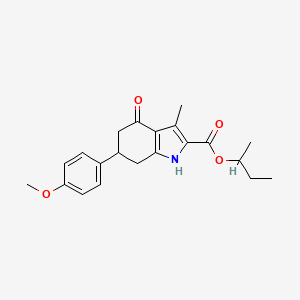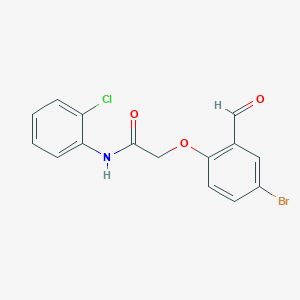
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential use as a pain reliever. BCTC belongs to the class of compounds known as isoxazolecarboxamides and is a potent antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals.
Mécanisme D'action
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a potent antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving properties, N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its potency as a TRPV1 receptor antagonist. This allows for the precise study of the role of this receptor in pain transmission and other physiological processes. However, one limitation of using N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPV1 receptor antagonists based on the structure of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. Another area of interest is the study of the potential use of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential use as a pain reliever. The TRPV1 receptor is involved in the transmission of pain signals, and N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to be a potent antagonist of this receptor. Studies have shown that N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.
Propriétés
IUPAC Name |
N-butan-2-yl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-10(2)16-15(18)14-9-12(17-20-14)11-7-5-6-8-13(11)19-3/h5-8,10,14H,4,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDFCRYJPRREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)
![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)

![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)

![2-methoxyethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4853126.png)




![4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853154.png)